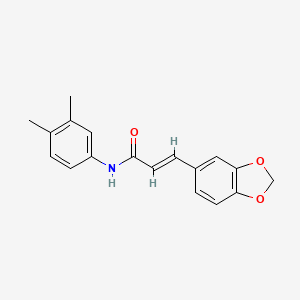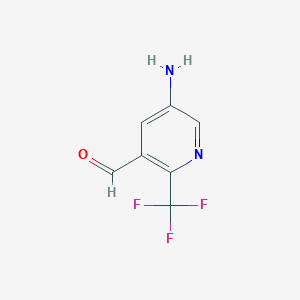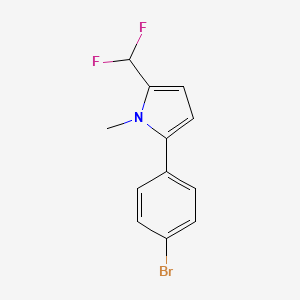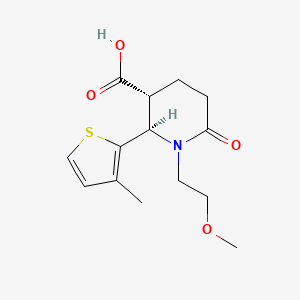
3-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)acrylamide, also known as 3-BDA, is a synthetic molecule used in a variety of scientific research applications. It is a member of the benzodioxole family of compounds and is composed of a benzene ring connected to an oxazole ring. It is a colorless, crystalline solid with a melting point of 122-124°C. 3-BDA has been studied for its potential applications in medicine, biochemistry, and other scientific disciplines.
科学的研究の応用
1. Polymer and Material Science
- pH-Sensitive Polymeric Materials : The compound has been used in the synthesis of polymerizable phenolphthalein derivatives, leading to pH-sensitive properties and enabling the creation of color switchable materials and hydrogels (Fleischmann, Cheng, Tabatabai, & Ritter, 2012).
2. Chemical Synthesis and Bioactivity
- Synthesis of Benzimidazole and Imidazole Inhibitors : The compound plays a role in the design and synthesis of N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides, demonstrating biological activity as inhibitors of human histone deacetylases (Bressi et al., 2010).
3. Medicinal Chemistry and Drug Discovery
- Anticonvulsant Activity : Research has found that certain acrylamide compounds, related to the structure of interest, have potent anticonvulsant properties in animal models, offering insights into potential therapeutic applications (Robertson et al., 1987).
4. Optoelectronic Applications
- Fluorescent Response to Local Transformation : The compound has been part of studies focusing on functional 1,3-benzodioxoles and their fluorescent response to changes in chemo-reactive pendant groups, which can be applied in the development of new optoelectronic materials (Nishida, Suzuki, Ohguro, & Kobayashi, 2005).
5. Supramolecular Chemistry
- Supramolecular Polymer Chemistry : The compound's derivatives have been used in the study of phenolphthalein-containing thermo- and pH-sensitive copolymers and their interaction with β-cyclodextrins, contributing to the field of supramolecular polymer chemistry (Fleischmann & Ritter, 2013).
6. Analytical Chemistry
- Chiral Stationary Phases in Chromatography : Acrylamide derivatives have been synthesized and used in the development of chiral stationary phases for high-performance liquid chromatography, indicating the compound's relevance in analytical chemistry (Tian et al., 2010).
7. Nanotechnology
- Design of Novel Nanostructures : The compound has been part of research in the design and characterization of novel nanomaterials, contributing to advances in the field of nanotechnology (Fahim & Shalaby, 2019).
8. Crystallography and Structural Analysis
- Crystal Structure Studies : Research involving compounds structurally related to the compound of interest has contributed to the field of crystallography, aiding in the understanding of molecular structures and interactions (Sharma et al., 2016).
9. Organometallic Chemistry
- Organometallic Polymeric Complexes : Studies have involved the use of acrylamide derivatives in the formation of organometallic polymeric complexes, showing the compound's relevance in this branch of chemistry (El-Sonbati et al., 2018).
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-3-6-15(9-13(12)2)19-18(20)8-5-14-4-7-16-17(10-14)22-11-21-16/h3-10H,11H2,1-2H3,(H,19,20)/b8-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFONGEMKAJFFJK-VMPITWQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B2355693.png)
![2-[2-(4-Methylphenyl)ethenesulfonamido]acetic acid](/img/structure/B2355694.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2355697.png)

![3-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2355702.png)

![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2355706.png)

![10-Bromo-9-fluoro-N3-methyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2,3-dicarboxamide](/img/structure/B2355710.png)
![tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate](/img/structure/B2355711.png)
![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2355712.png)
